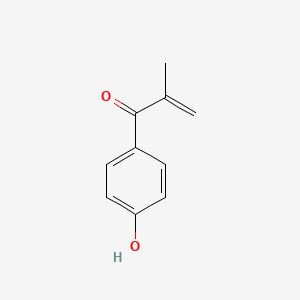
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one, also related to the family of compounds known as chalcones, is a subject of interest in various fields of chemistry and biology. Chalcones are known for their vast range of biological activities and serve as precursors for the synthesis of numerous pharmacologically active compounds.
Synthesis Analysis
The synthesis of this compound and its derivatives often involves condensation reactions between acetophenones and benzaldehydes in the presence of alkali. Yields of these reactions are typically high, exceeding 80% in many cases. These procedures are fundamental in the preparation of various chalcone derivatives, showcasing the versatility and efficiency of this synthetic route (Balaji et al., 2015).
Molecular Structure Analysis
Density Functional Theory (DFT) has been utilized to investigate the molecular structure of this compound derivatives. Studies reveal that oxygen atoms and the π-system play significant roles as electron donor spots, indicating high chemical reactivity. The optimized molecular structure obtained from these studies matches experimental data, affirming the compound's stable structure (Deghady et al., 2021).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including Claisen-Schmidt condensation, which is pivotal in its synthesis. Its molecular structure, especially the carbonyl group, has been found to significantly contribute to its chemical reactivity, influencing its interactions in biological systems and forming the basis for its antibacterial activity (Deghady et al., 2021).
Aplicaciones Científicas De Investigación
Antibacterial Activity
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one exhibits significant antibacterial activity. A study utilizing density functional theory and molecular docking investigations revealed that this compound, particularly its carbonyl group, forms strong bonds with penicillin-binding proteins of Staphylococcus aureus bacteria, showing a high binding energy and indicating potent antibacterial properties (Deghady et al., 2021).
Corrosion Inhibition
This compound has been studied for its corrosion inhibition effects. In a study on aluminum corrosion in hydrochloric acid solutions, derivatives of this compound were used as inhibitors. The study found that these derivatives act as mixed-type inhibitors, significantly reducing corrosion, and their effectiveness varies with concentration and temperature (Fouda et al., 2014).
Liquid Crystalline Properties
The compound's derivatives have been explored for their liquid crystalline properties. For instance, one study synthesized and characterized a thermotropic nematic liquid crystalline dendrimeric polymer based on this compound, showing potential applications in materials science (Percec & Kawasumi, 1992).
Antioxidant Activity
Several studies have synthesized and tested derivatives of this compound for their antioxidant properties. These derivatives demonstrated notable antioxidant activities, indicating their potential use in pharmacological applications (Sulpizio et al., 2016).
Stereochemistry in Biochemical Reactions
The stereochemistry of this compound has been studied in enzymatic reactions, providing insights into the compound's interaction with biological systems, which could be crucial for its applications in biochemistry and medicine (McIntire et al., 1984).
Crystal Structure and Thermal Characterization
Research has been conducted on the crystal structure and thermal characterization of this compound derivatives. These studies are significant for understanding the compound's physical and chemical stability, which is essential for its practical applications (Shubhalaxmi et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of 1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one is 4-Hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme found in nearly all aerobic forms of life . It plays a crucial role in the catabolism of tyrosine, a process vital for both plants and animals .
Mode of Action
This compound interacts with HPPD, inhibiting its function . HPPD is responsible for the conversion of 4-hydroxyphenylpyruvate into homogentisate . When HPPD is inhibited, this conversion is disrupted, leading to an accumulation of tyrosine . This excess of tyrosine can stunt growth and cause oxidative damage due to a lack of tocopherols (vitamin E) .
Biochemical Pathways
The inhibition of HPPD affects several biochemical pathways. Primarily, it disrupts the catabolism of tyrosine . This disruption can lead to a deficiency in the production of tocopherols and plastoquinone, which are essential for the protection of chlorophyll in plants . The lack of these protective compounds can lead to the destruction of chlorophyll, causing plants to turn white .
Pharmacokinetics
A similar compound, dhdk, isolated from mistletoe, exhibits better anti-tumor activity, higher bioavailability, and superior stability than curcumin
Result of Action
The primary result of the action of this compound is the inhibition of HPPD, leading to an accumulation of tyrosine . This can stunt growth and cause oxidative damage due to a lack of tocopherols . In plants, this can lead to the destruction of chlorophyll and the whitening of the plant .
Direcciones Futuras
The future directions for the study of similar compounds have been suggested in several studies. For instance, a study discusses the potential of 1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one (LB) as a potential MAO-B inhibitor, suggesting that it could be a promising area for future research .
Análisis Bioquímico
Biochemical Properties
1-(4-Hydroxyphenyl)-2-methylprop-2-en-1-one may interact with various enzymes and proteins. For instance, it may be involved in the transformation of 4-hydroxyphenylpyruvate into homogentisic acid, a step in tyrosine catabolism . The nature of these interactions could be complex and may involve binding to active sites or allosteric sites of enzymes.
Cellular Effects
Similar phenolic compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have shown dose-dependent effects, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. For instance, it could potentially be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to localize to specific compartments or organelles based on targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1-(4-hydroxyphenyl)-2-methylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6,11H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEHMORCLSVNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

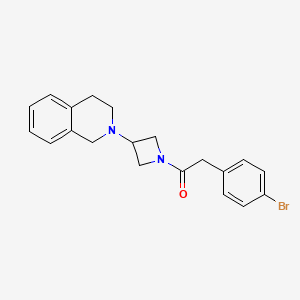
![1-methyl-1H-benzo[d]imidazol-5-yl 2,6-difluorobenzoate](/img/structure/B2492969.png)

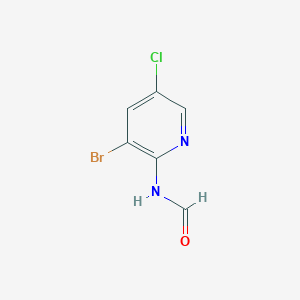
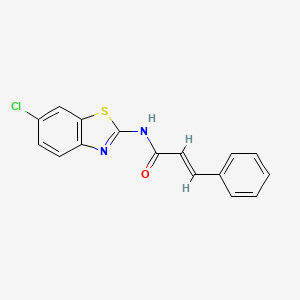
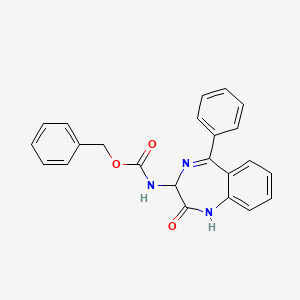


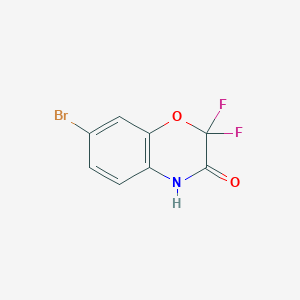
![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B2492984.png)
![Ethyl 2-[[2-(3-chloroquinoxalin-2-yl)-2-cyanoacetyl]amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492985.png)
![Diethyl 2-[(2,5-dimethylanilino)methylene]malonate](/img/structure/B2492987.png)
![7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2492988.png)
![N-(2-ethylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2492991.png)